molecular formula C23H24N2O5S2 B2405974 ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate CAS No. 1207057-27-9

ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate

Cat. No.: B2405974
CAS No.: 1207057-27-9
M. Wt: 472.57
InChI Key: LIQDFSOQDQHYQG-UHFFFAOYSA-N
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Description

ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate is a complex organic compound with a unique structure that combines various functional groups, including an ester, sulfonamide, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the 2-thienylcarbonyl chloride intermediate through the reaction of thiophene with a chlorinating agent such as thionyl chloride.

    Coupling with 4-Ethylphenylamine: The thienyl intermediate is then reacted with 4-ethylphenylamine in the presence of a base like triethylamine to form the corresponding sulfonamide.

    Esterification: The final step involves the esterification of the sulfonamide with ethyl 3-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(3-{[(4-methylphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate
  • Ethyl 3-{[(3-{[(4-ethylphenyl)(ethyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate

Uniqueness

ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate is unique due to the specific combination of functional groups and the spatial arrangement of its atoms

Properties

IUPAC Name

ethyl 3-[[3-[(4-ethylphenyl)-methylsulfamoyl]thiophene-2-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-4-16-9-11-19(12-10-16)25(3)32(28,29)20-13-14-31-21(20)22(26)24-18-8-6-7-17(15-18)23(27)30-5-2/h6-15H,4-5H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQDFSOQDQHYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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